molecular formula C8H8BrNO B7939764 N-(5-bromo-2-methylphenyl)formamide

N-(5-bromo-2-methylphenyl)formamide

Cat. No.: B7939764
M. Wt: 214.06 g/mol
InChI Key: VLLJAUDOAQDORY-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)formamide is an organic compound with the molecular formula C8H8BrNO. It is a derivative of formamide where the formyl group is attached to a 5-bromo-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromo-2-methylphenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methylaniline with formic acid or formic anhydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylformamides, while oxidation and reduction can produce different derivatives of the original compound .

Scientific Research Applications

N-(5-bromo-2-methylphenyl)formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)formamide involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)formamide
  • N-(5-chloro-2-methylphenyl)formamide
  • N-(5-bromo-2-ethylphenyl)formamide

Uniqueness

N-(5-bromo-2-methylphenyl)formamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLJAUDOAQDORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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